3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is a heterocyclic compound that incorporates the structural features of both benzothiazole and chromenone. This compound is characterized by its potential applications in various fields, including medicinal chemistry, due to its biological activity. It is primarily investigated for its antimicrobial and anticancer properties, as well as its role in organic materials science.
The compound is classified under the category of benzothiazole derivatives, which are recognized for their diverse biological activities. It has been cataloged in various chemical databases, such as PubChem, where it is identified by the IUPAC name 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one and the CAS number 109601-85-6 .
The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one typically involves a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone. A common synthetic route includes the reaction of 2-aminobenzenethiol with 7-methoxy-2H-chromen-2-one under acidic conditions, leading to the formation of the target compound.
The molecular structure of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one can be represented as follows:
The compound features a chromenone core with a methoxy group at position 8 and a benzothiazole moiety at position 3. The InChI representation of the compound is:
This data indicates significant structural complexity that contributes to its chemical properties and reactivity.
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one primarily involves its interaction with biological targets that lead to antimicrobial and anticancer effects. The benzothiazole moiety is known to facilitate binding to specific enzymes or receptors within cells, potentially disrupting cellular processes essential for pathogen survival or tumor growth.
Research indicates that compounds with similar structures exhibit inhibition against various bacterial signal transduction pathways, suggesting that this compound may also possess similar inhibitory properties . Further studies are needed to elucidate the precise mechanisms involved.
The physical properties of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one include:
Key chemical properties include:
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings.
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one has several scientific applications:
Propargylation-cycloisomerization sequences provide an efficient route to construct the benzothiazole-chromenone hybrid scaffold. This one-pot methodology involves initial acid-catalyzed propargylation of chromenone precursors followed by transition metal-catalyzed cycloisomerization. Specifically, 6-chloro-4-hydroxychromen-2-one undergoes coupling with secondary propargylic alcohols (e.g., 1-(4-methoxyphenyl)-2-propyn-1-ol) under trifluoroacetic acid promotion to form γ-ketoalkyne intermediates. Subsequent ruthenium-catalyzed 5-exo-dig cyclization generates the fused heterocyclic system. Notably, reactions involving 6-chloro-4-hydroxychromen-2-one yield 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones rather than aromatic furans due to steric constraints preventing aromatization [7].
The cycloisomerization step is critically dependent on the ruthenium catalyst structure. Complexes like [Ru(η³-2-C₃H₄Me)(carbon monoxide)(1,1′-bis(diphenylphosphino)ferrocene)][antimony hexafluoride] provide optimal activity due to their electrophilic character and ability to stabilize the transition state. This strategy enables installation of diverse substituents at the C-3 position of the dihydrofuran ring by varying the propargylic alcohol component, as demonstrated by the synthesis of derivatives bearing 2-methoxyphenyl, naphthyl, or thienyl groups with isolated yields ranging from 77% to 92% [7].
Table 1: Propargylation-Cycloisomerization Product Profile
Propargylic Alcohol | Product Structure | Isolated Yield (%) |
---|---|---|
1-(4-Methoxyphenyl)-2-propyn-1-ol | 8-Methoxy-2-methylene-3-(4-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one | 89 |
1-(2-Methoxyphenyl)-2-propyn-1-ol | 8-Methoxy-2-methylene-3-(2-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one | 92 |
1-(1-Naphthyl)-2-propyn-1-ol | 8-Methoxy-2-methylene-3-(naphthalen-1-yl)-2,3-dihydrofuro[3,2-c]chromen-2-one | 77 |
1-(2-Thienyl)-2-propyn-1-ol | 8-Methoxy-2-methylene-3-(thiophen-2-yl)-2,3-dihydrofuro[3,2-c]chromen-2-one | 85 |
Ruthenium(II) catalysts enable efficient construction of the tricyclic framework central to 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one derivatives. The [Ru(η³-2-C₃H₄Me)(carbon monoxide)(1,1′-bis(diphenylphosphino)ferrocene)][antimony hexafluoride] complex demonstrates exceptional efficacy in mediating the cycloisomerization step following initial propargylation. This 16-electron allyl-ruthenium(II) species facilitates alkyne activation through η²-coordination, lowering the activation barrier for exo-dig cyclization. The reaction proceeds via nucleophilic attack of the chromenone oxygen onto the activated alkyne, forming the dihydrofuran ring with complete regioselectivity [7].
Reaction optimization studies reveal that catalyst loadings as low as 5 mol% suffice for complete conversion when conducted in tetrahydrofuran at 75°C for 8 hours. The electronic properties of substituents on the propargylic alcohol significantly influence reaction kinetics, with electron-donating groups (e.g., para-methoxyphenyl) accelerating the cyclization relative to electron-withdrawing variants. This methodology provides atom-economical access to the complex heterocyclic architecture without requiring prefunctionalized benzothiazole components, as the heterocycle can be incorporated via the propargylic alcohol input [7].
Microwave irradiation significantly enhances the synthesis of chromenone-benzothiazole hybrids by reducing reaction times and improving yields. Conventional thermal conditions for the ruthenium-catalyzed propargylation-cycloisomerization require 8 hours at 75°C to achieve 83% yield of 8-methoxy-2-methylene-3-(4-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one. Under controlled microwave irradiation at identical temperature, the reaction completes within 10 minutes with near-quantitative conversion (99% GC-yield) and 89% isolated yield [7].
The microwave acceleration stems from efficient dielectric heating that uniformly elevates reaction temperature while minimizing thermal degradation pathways. This technique proves particularly advantageous for sterically congested systems and reactions involving temperature-sensitive components. Systematic optimization of microwave parameters reveals that power densities between 150-200 W maintain optimal temperature control without inducing side reactions. The dramatic rate enhancement enables rapid exploration of structure-activity relationships by facilitating the synthesis of analog libraries. Additionally, microwave conditions improve reproducibility by eliminating hot spots associated with conventional heating methods [5] [7].
Knoevenagel condensation serves as a fundamental strategy for constructing the exocyclic alkene bridge between benzothiazole and chromenone units. This reaction involves nucleophilic addition of active methylene compounds (particularly those with powerful electron-withdrawing groups) to carbonyl precursors, followed by dehydration. For chromenone-benzothiazole hybrids, 2-methylbenzothiazole derivatives condense with 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde under mild basic catalysis [2] [4] .
The reaction efficiency depends critically on catalyst selection and activating group strength. Piperidine, pyridine, or amino acid catalysts in ethanol or dimethyl sulfoxide solutions provide optimal results. Malononitrile derivatives serve as preferred methylene components due to their high enolization tendency, facilitating the formation of electrophilic benzylidene intermediates. Under modified Doebner conditions, when the active methylene compound contains carboxylic acid groups (e.g., malonic acid), pyridine simultaneously catalyzes condensation and facilitates decarboxylation, producing trans-alkene products. This method enables installation of diverse electron-withdrawing substituents (cyano, carboxyethyl, acetyl) at the critical exocyclic position [2] [4] .
Table 2: Knoevenagel Condensation Optimization Parameters
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Stereoselectivity (E/Z ratio) |
---|---|---|---|---|---|
Piperidine | Ethanol | Reflux | 4-6 | 70-85 | >95:5 |
Pyridine (Doebner modification) | Pyridine | 100 | 3-5 | 65-80 | >98:2 (E) |
L-Proline | Dimethyl sulfoxide | 80 | 2-3 | 75-90 | 90:10 |
β-Alanine | Water-Ethanol | 70 | 1-2 | 60-75 | 85:15 |
Solid-supported reagents enable streamlined synthesis of benzothiazole-chromenone hybrids with enhanced purity and scalability. This approach employs polymer-immobilized catalysts or scavengers in a multistep sequence, facilitating intermediate purification without chromatographic separation. For benzoxazole analogs (structurally related to benzothiazoles), researchers have demonstrated efficient one-pot, two-step protocols using acylating solid-supported reagents under microwave assistance, yielding substituted heterocycles in high purity [5].
Key advantages include:
Though direct reports on 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one are limited, the successful application of supported reagents like polymer-bound bases for Knoevenagel condensations and immobilized ruthenium catalysts for cycloisomerizations suggests significant potential. Amberlyst-bound amines effectively catalyze benzothiazole aldehyde condensations with active methylene compounds, while supported acids facilitate deprotection steps without extraction requirements. These methodologies address critical bottlenecks in traditional solution-phase synthesis, particularly for multistep sequences requiring intermediate purification [5] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8